An In-depth Technical Guide to the Chemical Properties of Acid Red 57 for Laboratory Use
An In-depth Technical Guide to the Chemical Properties of Acid Red 57 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Red 57 (C.I. 17053), a synthetic azo dye. This document details its characteristics, laboratory applications, experimental protocols, and safety information to support its use in research and development.
Chemical and Physical Properties
Acid Red 57 is a red, water-soluble powder with good stability under acidic conditions.[1][2] Its chemical structure features an azo functional group (-N=N-), which is responsible for its vibrant color.[1] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₂N₄O₆S₂ | [3][4] |
| Molecular Weight | 526.59 g/mol | [3] |
| CAS Number | 12217-34-4 | [4][5][6] |
| Appearance | Red to dark red powder | [3] |
| Solubility in Water | 70 g/L at 90 °C | [5][7] |
| Synonyms | C.I. Acid Red 57, Weak Acid Red E-BL, Acid Red 3GX | [5][7] |
Laboratory Applications
Acid Red 57 is primarily utilized as a dye in the textile industry for protein fibers such as wool and silk, as well as for synthetic polyamides like nylon.[5] In a laboratory setting, its applications extend to wastewater treatment studies, specifically in experiments involving adsorption and photocatalytic degradation.[1] While not a common biological stain, its properties as an acid dye suggest potential for staining basic cellular components.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Acid Red 57.
Quantification by UV-Vis Spectrophotometry
A common method for determining the concentration of Acid Red 57 in a solution is UV-Vis spectrophotometry.
Methodology:
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Preparation of Standard Solutions: Prepare a stock solution of Acid Red 57 of a known concentration (e.g., 100 mg/L) in deionized water. From this stock, create a series of standard solutions with decreasing concentrations.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance (λmax) of Acid Red 57, which is typically around 510 nm.
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Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration to create a standard calibration curve.
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Sample Analysis: Measure the absorbance of the unknown sample solution at λmax.
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Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of Acid Red 57 in the sample.
Adsorption Isotherm Experiment
This protocol outlines the steps to study the adsorption of Acid Red 57 onto an adsorbent material.
Methodology:
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Adsorbent Preparation: Prepare the adsorbent material as required (e.g., activated carbon, sepiolite).[8]
-
Batch Adsorption Studies:
-
Prepare a series of flasks containing a fixed amount of the adsorbent.
-
To each flask, add a known volume of Acid Red 57 solution with varying initial concentrations.
-
Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.
-
-
Analysis:
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After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the final concentration of Acid Red 57 in the supernatant using UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m where C0 is the initial dye concentration, Ce is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption characteristics.[8]
-
Photocatalytic Degradation Experiment
This protocol describes a typical setup for investigating the photocatalytic degradation of Acid Red 57.
Methodology:
-
Catalyst Suspension: Suspend a known amount of a photocatalyst (e.g., TiO₂, ZnO) in an aqueous solution of Acid Red 57.[9]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., UV lamp).
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis:
-
Separate the photocatalyst from the sample by centrifugation or filtration.
-
Measure the concentration of the remaining Acid Red 57 using UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point.
-
Analyze the reaction kinetics (e.g., pseudo-first-order, pseudo-second-order).[9]
-
Generalized Biological Staining Protocol (Hypothetical)
Principle: As an acid dye, Acid Red 57 is expected to bind to basic (acidophilic) components of cells and tissues, such as the cytoplasm and connective tissue fibers.
Reagents:
-
Acid Red 57 staining solution (0.1% - 1.0% w/v in distilled water, with 1% acetic acid)
-
Fixative (e.g., 10% neutral buffered formalin)
-
Dehydrating agents (graded alcohols)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) wax.
-
Rehydrate the sections by passing them through a series of graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Immerse the slides in the Acid Red 57 staining solution for 5-15 minutes. The optimal time will need to be determined empirically.
-
-
Differentiation (Optional):
-
Briefly rinse the slides in a differentiating solution (e.g., 0.2% acetic acid in 95% ethanol) to remove excess stain and improve contrast.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols.
-
Clear the sections in xylene.
-
-
Mounting:
-
Apply a coverslip using a suitable mounting medium.
-
Expected Results:
-
Cytoplasm and other acidophilic structures: Shades of red.
-
Nuclei: Should remain unstained or lightly stained. A counterstain (e.g., hematoxylin) can be used to visualize nuclei.
Safety and Handling
Acid Red 57 should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for quantitative analysis of Acid Red 57 using UV-Vis spectrophotometry.
Caption: Experimental workflow for studying the adsorption of Acid Red 57.
Caption: Workflow for the photocatalytic degradation of Acid Red 57.
References
- 1. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines [mdpi.com]
- 3. Acid red 57 | CymitQuimica [cymitquimica.com]
- 4. Acid Red 57 | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Acid red 57 | 12217-34-4 | FA165998 | Biosynth [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
